3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide 3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0785957
InChI: InChI=1S/C22H19N3O5/c1-27-16-8-7-14(22-25-20-18(30-22)5-4-10-23-20)11-15(16)24-21(26)13-6-9-17(28-2)19(12-13)29-3/h4-12H,1-3H3,(H,24,26)
SMILES: COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C=C4)OC)OC
Molecular Formula: C22H19N3O5
Molecular Weight: 405.4 g/mol

3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

CAS No.:

Cat. No.: VC0785957

Molecular Formula: C22H19N3O5

Molecular Weight: 405.4 g/mol

* For research use only. Not for human or veterinary use.

3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide -

Specification

Molecular Formula C22H19N3O5
Molecular Weight 405.4 g/mol
IUPAC Name 3,4-dimethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Standard InChI InChI=1S/C22H19N3O5/c1-27-16-8-7-14(22-25-20-18(30-22)5-4-10-23-20)11-15(16)24-21(26)13-6-9-17(28-2)19(12-13)29-3/h4-12H,1-3H3,(H,24,26)
Standard InChI Key QLOPKAUBDCJKAH-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C=C4)OC)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C=C4)OC)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator